molecular formula C17H20N2O B3033121 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 865375-66-2

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B3033121
CAS No.: 865375-66-2
M. Wt: 268.35 g/mol
InChI Key: BJPFFRBIZXSRLW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a substituted indole derivative characterized by a 4-aminophenyl group at position 1, two methyl groups at position 6 (geminal dimethyl), and an additional methyl group at position 2. The compound’s core structure includes a partially hydrogenated indole ring system (5,6,7-trihydroindol-4-one), which confers rigidity and influences its electronic properties.

The 4-aminophenyl substituent is electron-donating, which may enhance solubility in polar solvents and influence reactivity in synthetic or pharmacological contexts. Similar compounds are often synthesized via multicomponent reactions involving phenacyl bromides, dimedone, and substituted anilines, as exemplified in .

Properties

IUPAC Name

1-(4-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFFRBIZXSRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392865
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865375-66-2
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The trihydroindol core may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference ID
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one 4-Aminophenyl C₁₈H₂₂N₂O 282.38 Electron-rich due to -NH₂; potential for hydrogen bonding -
1-(4-Fluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one 4-Fluorophenyl C₁₇H₁₈FNO 283.33 Fluorine’s electronegativity increases polarity; lower basicity vs. -NH₂
1-(3-Acetylphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one 3-Acetylphenyl C₁₈H₁₉NO₂ 281.35 Density: 1.17 g/cm³; Boiling point: 476.2°C; Acidic pKa: -6.32
1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one 3,4-Difluorophenyl C₁₇H₁₇F₂NO 289.33 Enhanced lipophilicity due to dual fluorine substituents
1-(4-Bromophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one 4-Bromophenyl (×2) C₂₀H₁₈Br₂NO 472.08 High molecular weight; bromine enhances halogen bonding
1-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one 4-Methoxyphenyl C₂₃H₂₃NO₂ 345.43 Methoxy group improves solubility; steric hindrance from methyl groups

Physicochemical Properties

  • Solubility: The 4-aminophenyl group’s polarity may enhance aqueous solubility relative to halogenated or acetylated analogs. For example, the acetylphenyl derivative () has a predicted density of 1.17 g/cm³ and acidic pKa of -6.32, suggesting poor water solubility .
  • Thermal Stability : Boiling points for acetylphenyl derivatives exceed 470°C (), whereas methoxy or halogenated analogs (e.g., 4-fluorophenyl) may exhibit lower thermal stability due to weaker intermolecular forces .

Biological Activity

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2C_{18}H_{22}N_2. Its structure includes a trihydroindole core with an amino group attached to a phenyl ring.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress in various biological systems. For instance, studies have shown that such compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Neuroprotective Effects

Neuroprotection is another critical area of interest. The compound has been evaluated for its ability to protect neuronal cells from apoptosis and oxidative damage. In vitro studies demonstrated that it could significantly reduce cell death in neuronal cultures exposed to oxidative stressors .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented. For example, certain derivatives have been shown to modulate sodium channels and exert neuroprotective effects in seizure models . This suggests that this compound may also possess similar anticonvulsant properties.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes.
  • Neuroprotective Pathways : It may inhibit apoptotic pathways and modulate neuroinflammatory responses.
  • Ion Channel Modulation : The compound might interact with voltage-gated sodium channels, thus influencing neuronal excitability.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Study ADemonstrated significant antioxidant activity in vitro with IC50 values comparable to established antioxidants.
Study BShowed neuroprotective effects in animal models of oxidative stress-induced neuronal injury.
Study CReported anticonvulsant effects in rodent models with a mechanism involving sodium channel inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

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